molecular formula C8H6F3NO B2630645 2',4',5'-Trifluoroacetophenone oxime CAS No. 1389318-25-5

2',4',5'-Trifluoroacetophenone oxime

Cat. No.: B2630645
CAS No.: 1389318-25-5
M. Wt: 189.137
InChI Key: XIWAFPYIEKQWQI-QCDXTXTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',4',5'-Trifluoroacetophenone oxime is a fluorinated oxime derivative characterized by a trifluoroacetyl group substituted at the 2', 4', and 5' positions of the phenyl ring (Figure 1). Its molecular formula is C₈H₅F₃NOH, with a molecular weight of 191.13 g/mol (calculated from ). This compound is primarily used in organic synthesis, particularly as a precursor for carbamate insecticides and heterocyclic compounds . Its oxime group (–NOH) enables participation in cyclization and condensation reactions, while the fluorine substituents enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

(NZ)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-4(12-13)5-2-7(10)8(11)3-6(5)9/h2-3,13H,1H3/b12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWAFPYIEKQWQI-QCDXTXTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,5’-Trifluoroacetophenone oxime typically involves the reaction of 2’,4’,5’-Trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the oxime derivative.

Industrial Production Methods: Industrial production of 2’,4’,5’-Trifluoroacetophenone oxime follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2’,4’,5’-Trifluoroacetophenone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

2’,4’,5’-Trifluoroacetophenone oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2’,4’,5’-Trifluoroacetophenone oxime involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, influencing their reactivity and stability. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and number of fluorine substituents significantly influence reactivity and biological activity. Key analogs include:

Compound Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties
2',4',5'-Trifluoroacetophenone oxime 2',4',5' C₈H₅F₃NOH 191.13 High lipophilicity, potent acetylcholinesterase inhibition
3',5'-Difluoroacetophenone oxime 3',5' C₈H₆F₂NOH 175.14 Lower metabolic stability; used in intermediate synthesis
4'-Methoxyacetophenone oxime 4'-OCH₃ C₉H₁₁NO₂ 165.19 Reduced electrophilicity; lower insecticidal activity
3'-(Trifluoromethyl)acetophenone oxime 3'-CF₃ C₉H₈F₃NOH 205.17 Enhanced steric bulk; moderate enzyme inhibition

Key Findings :

  • Fluorine vs. Methoxy Groups : The electron-withdrawing nature of fluorine increases electrophilicity at the carbonyl carbon, enhancing reactivity in cyclization reactions (e.g., with o-phenylenediamine) compared to methoxy-substituted analogs .
  • Positional Effects : 2',4',5'-Trifluoro substitution creates a sterically hindered environment, slowing reaction kinetics but improving thermal stability relative to 3',5'-difluoro analogs .

Key Findings :

  • Fluorinated oximes (e.g., 2',4',5'-trifluoro) show 10–20× higher potency than non-fluorinated analogs but suffer from poor selectivity due to strong interactions with human AChE .
  • Methoxy-substituted oximes exhibit negligible toxicity, emphasizing the critical role of fluorine in bioactivity .

Physicochemical Properties

Fluorine substituents significantly alter solubility and stability:

Compound LogP (Predicted) Aqueous Solubility (mg/mL) Thermal Stability (°C)
This compound 2.8 0.12 >200
3',5'-Difluoroacetophenone oxime 2.1 0.45 180
4'-Methoxyacetophenone oxime 1.3 2.8 150

Key Findings :

  • Lipophilicity : Trifluoro substitution increases LogP by ~0.7 units compared to difluoro analogs, improving membrane permeability .
  • Thermal Stability : The 2',4',5'-trifluoro derivative decomposes at >200°C, making it suitable for high-temperature reactions .

Biological Activity

2',4',5'-Trifluoroacetophenone oxime is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, particularly in the context of anticancer and anti-inflammatory activities.

This compound is characterized by the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic applications.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Forms nitroso derivativesHydrogen peroxide, peracids
Reduction Yields corresponding aminesSodium borohydride, lithium aluminum hydride
Substitution Fluorine atoms can be replaced by nucleophilesAmines, thiols under basic conditions

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of fluorine enhances its electrophilic character, allowing it to form strong bonds with nucleophiles. This interaction can modulate the activity of enzymes and receptors involved in critical biological pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

  • Case Study : In a study involving human colorectal carcinoma (HCT-116) cells, the compound exhibited an IC50 value ranging from 0.1 to 1 µM, indicating potent inhibitory effects on cell growth .
  • Table 2: Anticancer Activity Data
Cell LineTreatment (mg/kg)IC50 (µM)
HCT-11610-50 (i.g.)0.1–1
A549 (Lung Cancer)4 (orally)0.025
MV4-11 (Leukemia)20 (orally)0.001

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial in conditions where inflammation plays a significant role.

  • Mechanism : It is believed that the compound modulates signaling pathways such as NF-kB activation, leading to reduced expression of inflammatory markers.
  • Research Findings : In LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-α and IL-6 levels .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its ability to act as a building block for more complex molecules opens avenues for developing new therapeutic agents.

  • Pharmaceutical Intermediate : Utilized in synthesizing kinase inhibitors targeting cancer pathways.
  • Specialty Chemicals : Employed in producing materials with enhanced properties due to fluorination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.